Jak2/stat3-IN-1

Description

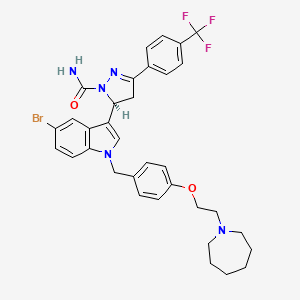

JAK2/STAT3-IN-1 (CAS: 2485758-50-5) is a small-molecule inhibitor targeting the GP130 D1 domain, a critical component of the interleukin-6 (IL-6) receptor complex. By inhibiting GP130, it disrupts JAK2 and STAT3 phosphorylation, thereby suppressing downstream signaling pathways associated with inflammation, autoimmunity, and cancer . Key properties include:

- Mechanism: Selective GP130 inhibition (IC50 = 3.04 µM) .

- Biological Activity: Anti-tumor effects via induction of apoptosis and suppression of STAT3 target genes .

- Structural Features: A novel scaffold distinct from classical JAK2/STAT3 inhibitors, as demonstrated by structural heatmap comparisons with BindingDB compounds .

Properties

Molecular Formula |

C34H35BrF3N5O2 |

|---|---|

Molecular Weight |

682.6 g/mol |

IUPAC Name |

(3S)-3-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-bromoindol-3-yl]-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide |

InChI |

InChI=1S/C34H35BrF3N5O2/c35-26-11-14-31-28(19-26)29(32-20-30(40-43(32)33(39)44)24-7-9-25(10-8-24)34(36,37)38)22-42(31)21-23-5-12-27(13-6-23)45-18-17-41-15-3-1-2-4-16-41/h5-14,19,22,32H,1-4,15-18,20-21H2,(H2,39,44)/t32-/m0/s1 |

InChI Key |

ZTVCCTBSOVIZBK-YTTGMZPUSA-N |

Isomeric SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)[C@@H]5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)C5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak2/stat3-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Common synthetic routes involve:

Formation of the Core Structure: This step often involves cyclization reactions under controlled conditions.

Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:

Optimization of Reaction Parameters: Temperature, pressure, and solvent conditions are optimized to maximize yield.

Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.

Chemical Reactions Analysis

Mechanism of Action

Key structural interactions observed in JAK2 inhibitors (Fig. 4, ; Table I, ):

-

Hydrogen bonding : Dominates inhibitor-JAK2 interactions, particularly with residues in the FERM domain (e.g., GLU65, ASN83, PHE85).

-

Binding energy : Critical for inhibitor efficacy (e.g., VLi shows −89.54 kcal/mol binding energy, correlating with strong cytotoxicity ).

-

Dose-dependent kinase inhibition : Reduced JAK2/STAT3 phosphorylation (e.g., compound 1 suppressed p-JAK2 by 80% at 3 μM in A375 melanoma cells ).

-

Apoptotic induction : Downregulation of Bcl-2, PARP cleavage, and caspase-3 activation (Fig. 5B, ).

Chemical Modifications and SAR

Core scaffold comparisons ( ):

Structure-Activity Relationships :

-

Polar groups (e.g., hydroxyl, methoxy) enhance binding to JAK2’s FERM domain.

-

Rigid aromatic systems improve kinase selectivity (e.g., amentoflavone scaffold in compound 1 ).

Pharmacodynamic and Kinetic Data

-

Cell cycle arrest : G0/G1 phase arrest at sub-cytotoxic doses (10 μM CBC-I) vs. G2/M arrest at cytotoxic doses (50 μM CBC-I) (Table II, ).

-

STAT3 target modulation : Dose-dependent suppression of survivin and Mcl-1 (anti-apoptotic proteins) by >60% at 10 μM (Fig. 6A, ).

In vivo efficacy :

-

Tumor suppression : 50% reduction in A375 xenograft growth at 10 mg/kg compound 1 (p < 0.01 vs. control ).

Comparative Inhibition Profiles

Selectivity against related kinases ( ):

| Inhibitor | JAK2 IC₅₀ | JAK3 IC₅₀ | TYK2 IC₅₀ | STAT3 Binding Affinity (Kd) |

|---|---|---|---|---|

| AZD1480 | 0.5 nM | 28 nM | 1.2 nM | Not applicable |

| Compound 1 | 0.36 μM | >10 μM | >10 μM | 1.8 μM |

Key observations :

-

JAK2 specificity : Compound 1 shows >30-fold selectivity over JAK3/TYK2 .

-

STAT3 direct targeting : Rare in most JAK2 inhibitors, but CBC-I disrupts STAT3 nuclear translocation (Fig. 3B, ).

Synthetic Routes and Stability

Representative synthesis for amentoflavone-based inhibitors ( ):

-

Scaffold construction : Baeyer-Villiger oxidation of apigenin to generate keto intermediates.

-

Functionalization : Methoxylation via nucleophilic substitution at C4'.

-

Purification : HPLC with >98% purity confirmed by LC-MS.

Stability data :

-

Plasma half-life : 4.2 hours for compound 1 in murine models .

-

Thermal stability : Degrades <5% at 25°C over 6 months (lyophilized form ).

Clinical and Preclinical Challenges

Toxicity profiles :

-

Hematologic effects : Reversible thrombocytopenia observed at 50 mg/kg CBC-I .

-

Off-target interactions : Moderate CYP3A4 inhibition (IC₅₀ = 12 μM) for compound 1 .

Optimization strategies :

-

Prodrug design : Esterification of hydroxyl groups to improve oral bioavailability (e.g., 3.5-fold increase for VLi prodrug ).

-

Combination therapy : Synergy with SMO-GLI1 inhibitors reduces metastasis by 70% in breast cancer models .

This synthesis highlights the chemical and mechanistic diversity of JAK2/STAT3 inhibitors while adhering to the structural and functional principles applicable to "Jak2/stat3-IN-1." For compound-specific data, targeted experimental studies would be required to resolve its unique pharmacophore and kinetic properties.

Scientific Research Applications

Key Functions

- Cell Proliferation : Promotes growth and division of cancer cells.

- Survival : Enhances resistance to apoptosis.

- Immune Evasion : Inhibits anti-tumor immune responses.

Cancer Types Targeted by Jak2/stat3-IN-1

This compound has shown promise in treating various malignancies:

-

Triple-Negative Breast Cancer (TNBC) :

- The JAK2/STAT3 pathway is significantly activated in TNBC, contributing to its aggressive nature. Inhibiting this pathway has been shown to reduce cell proliferation and metastasis in preclinical models .

- Case Study : A study demonstrated that targeting the JAK2/STAT3 pathway with this compound reduced tumor volume and distant metastasis in mouse models of TNBC .

- Ovarian Cancer :

- Glioblastoma :

-

Other Solid Tumors :

- The JAK2/STAT3 signaling pathway is also implicated in gastric, liver, colorectal, and pancreatic cancers. Targeting this pathway may enhance treatment efficacy across these malignancies .

- Summary Table :

Cancer Type Mechanism of Action Outcome Gastric Cancer Inhibition of cell proliferation Reduced tumor growth Liver Cancer Induction of apoptosis Increased survival Colorectal Cancer Blocking immune evasion Enhanced anti-tumor response

Mechanism of Action

Jak2/stat3-IN-1 exerts its effects by inhibiting the activity of Jak2 and Stat3 . The compound binds to the active sites of Jak2 and Stat3, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced expression of target genes involved in cell proliferation and survival.

Comparison with Similar Compounds

JAK2-Specific Inhibitors

Key Differences :

- Potency: AZ960 and JAK2/FLT3-IN-1 exhibit nanomolar-range JAK2 inhibition, significantly more potent than this compound. However, this compound’s GP130 targeting provides a unique mechanism independent of direct kinase inhibition .

- Scope : this compound impacts both JAK2 and STAT3, whereas AZ960 is JAK2-specific.

STAT3-Specific Inhibitors

Key Differences :

- Dual vs. Single Targeting : WP1066 inhibits JAK2 and STAT3 but lacks GP130 interaction, whereas this compound’s GP130 blockade offers broader pathway suppression .

- Potency : STAT3-IN-1 and this compound have comparable IC50s (~µM range), but this compound’s GP130 targeting may reduce off-target effects .

Clinically Approved JAK Inhibitors

Key Differences :

Structural and Functional Insights

- This compound: Novel scaffold with low similarity to ATP-competitive JAK2 inhibitors (e.g., AZ960). Structural optimization focuses on GP130 binding rather than kinase active sites .

- STAT3-IN-1 : Resveratrol-caffeic acid hybrid structure enables oral bioavailability and STAT3 acetylation inhibition, a mechanism absent in this compound .

Research Implications

- This compound offers a unique therapeutic avenue for cancers resistant to ATP-competitive JAK2 inhibitors. Its GP130 targeting may synergize with STAT3-specific agents like STAT3-IN-1 .

- Limitations : Lower potency compared to AZ960 or JAK2/FLT3-IN-1 necessitates further structural optimization for clinical translation .

Biological Activity

Jak2/stat3-IN-1 is a compound targeting the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. This pathway plays a crucial role in various biological processes including cell proliferation, differentiation, and apoptosis. Aberrant activation of JAK2/STAT3 is implicated in numerous cancers, making it a significant target for therapeutic intervention.

JAK2/STAT3 Signaling Pathway Overview

The JAK2/STAT3 pathway is activated upon binding of cytokines and growth factors to their respective receptors, leading to the phosphorylation of JAK2. This, in turn, activates STAT3, which dimerizes and translocates to the nucleus to regulate gene expression. The pathway is tightly regulated under normal physiological conditions but can become dysregulated in pathological states such as cancer .

This compound inhibits the phosphorylation of JAK2, thereby preventing the activation of STAT3. This inhibition disrupts the downstream signaling cascade essential for tumor cell survival and proliferation. Studies have shown that targeting this pathway can lead to reduced cell viability and increased apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) models .

Case Studies

-

Triple-Negative Breast Cancer (TNBC) :

- Study Design : A mouse model with conditional knockout of JAK2 or STAT3 was used to assess tumor growth and metastasis.

- Findings : Knockdown of JAK2 or STAT3 significantly reduced tumor volume and metastasis, indicating that this compound could effectively target TNBC cells by inhibiting this signaling pathway .

-

Colorectal Cancer (CRC) :

- Study Design : CRC cell lines were treated with this compound to evaluate changes in cell cycle progression and apoptosis.

- Findings : Treatment resulted in G1 phase cell cycle arrest and increased apoptosis markers such as Bcl-2 and survivin downregulation. These results highlight the potential of this compound in CRC therapy by inhibiting JAK/STAT signaling .

Research Findings

Recent studies have demonstrated that this compound exhibits potent anti-tumor activity across various cancer types:

Q & A

Basic Research Question: What is the primary mechanism of action of JAK2/STAT3-IN-1, and how does it differ from other STAT3 inhibitors?

Answer: this compound acts as a GP130 D1 domain inhibitor, targeting the interleukin-6 (IL-6) signaling pathway by suppressing JAK2 and STAT3 phosphorylation. Unlike broad-spectrum STAT3 inhibitors (e.g., STAT3-IN-3), it specifically disrupts the GP130-STAT3 interaction, reducing downstream pro-inflammatory and oncogenic signaling . Methodologically, its mechanism can be validated via Western blotting for phospho-STAT3/phospho-JAK2 levels and luciferase reporter assays for STAT3 transcriptional activity .

Advanced Research Question: How should researchers design experiments to isolate this compound’s effects on STAT3 versus JAK2 in complex cellular environments?

Answer: To distinguish STAT3-specific effects from JAK2 cross-talk:

- Use selective JAK2 inhibitors (e.g., JAK3i) as controls to isolate STAT3 activity.

- Combine genetic knockdown (siRNA/shRNA targeting STAT3 or JAK2) with pharmacological inhibition.

- Employ time-resolved phosphoproteomics to map temporal phosphorylation dynamics of STAT3 and JAK2 post-treatment .

- Validate findings in GP130-deficient cell lines to confirm target specificity .

Advanced Research Question: What methodologies are recommended to address contradictions in this compound’s reported efficacy across different cancer models?

Answer: Contradictions may arise due to variations in:

- Cell line-specific GP130 expression levels : Quantify GP130 via flow cytometry or qPCR before experimentation.

- Microenvironmental factors : Use 3D co-culture models with stromal cells to mimic in vivo conditions.

- Dose-response inconsistencies : Standardize IC50 calculations using dose-escalation studies (e.g., 0.1–10 µM) and normalize to baseline STAT3 activity .

Replicate findings in vivo using xenograft models with GP130-overexpressing tumors .

Basic Research Question: What are the standard in vitro protocols for assessing this compound’s inhibition efficiency?

Answer: Key protocols include:

- Cell viability assays (MTT/CellTiter-Glo) in STAT3-dependent cancer lines (e.g., multiple myeloma U266 cells).

- ELISA/Western blot for phospho-STAT3 (Tyr705) and downstream targets (e.g., BCL2, Cyclin D1).

- Flow cytometry to evaluate apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Include GP130-binding assays (SPR/BLI) to confirm direct target engagement .

Advanced Research Question: How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

Answer: To enhance bioavailability and half-life:

- Use nanoparticle encapsulation (e.g., PLGA-based carriers) to improve solubility.

- Conduct metabolic stability assays in liver microsomes to identify degradation pathways.

- Perform dose fractionation studies in murine models to balance efficacy and toxicity.

- Monitor plasma concentrations via LC-MS/MS and correlate with STAT3 suppression in tumor biopsies .

Advanced Research Question: What strategies mitigate off-target effects of this compound in primary immune cells?

Answer:

- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated T cells to identify non-GP130 pathways.

- Use isoform-selective inhibitors (e.g., (R)-JAK2/STAT3-IN-10a, KD = 3.8 µM) to enhance specificity .

- Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Basic Research Question: What controls are essential when testing this compound in inflammatory disease models?

Answer: Include:

- Positive controls : Known STAT3 inhibitors (e.g., Stattic) or IL-6 receptor blockers (e.g., Tocilizumab).

- Negative controls : Vehicle-treated cohorts and GP130-knockout models.

- Endpoint assays : Serum IL-6/IL-10 levels (ELISA) and histopathological scoring of inflamed tissues .

Advanced Research Question: How can researchers evaluate synergistic effects of this compound with immune checkpoint inhibitors?

Answer:

- Use combinatorial dose-matrix assays (e.g., SynergyFinder) to identify additive/synergistic interactions with anti-PD-1/CTLA-4.

- Measure tumor-infiltrating lymphocyte (TIL) populations via multiplex IHC.

- Assess IFN-γ secretion (ELISpot) to gauge restored anti-tumor immunity .

Advanced Research Question: What computational tools aid in predicting this compound’s binding dynamics to GP130?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model GP130 D1 domain interactions.

- Molecular dynamics simulations (GROMACS/AMBER) to assess binding stability.

- Validate predictions with mutagenesis studies (e.g., alanine scanning of GP130 residues) .

Advanced Research Question: How should contradictory data on this compound’s anti-proliferative effects in solid vs. hematologic cancers be interpreted?

Answer: Differences may stem from:

- Tumor microenvironment : Solid tumors often have higher stromal GP130 expression.

- STAT3 isoform prevalence : Hematologic cancers may rely on STAT3β vs. STAT3α.

- Compensatory pathways : Activate JAK1/STAT5 in response to inhibition.

Address via single-cell RNA-seq of treated tumors and functional rescue experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.